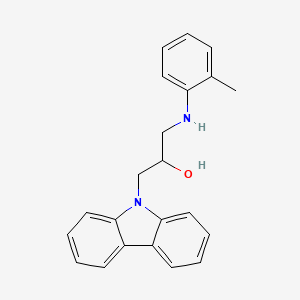![molecular formula C17H23N3O5 B2922634 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea CAS No. 895415-69-7](/img/structure/B2922634.png)
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzodioxin ring, a pyrrolidinone ring, and a urea moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a diketone, followed by cyclization under acidic or basic conditions.
Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone rings can be coupled through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with ethyl isocyanate and 2-hydroxyethylamine to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.
化学反应分析
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Pharmacology: Studies can be conducted to investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction.
作用机制
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
相似化合物的比较
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethylurea: A simpler analog lacking the pyrrolidinone ring.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-ylurea: A compound similar in structure but without the ethyl and hydroxyethyl groups.
3-ethyl-3-(2-hydroxyethyl)urea: A compound containing the urea moiety but lacking the benzodioxin and pyrrolidinone rings.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea is unique due to its combination of structural features, which may confer distinct chemical and biological properties
属性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-19(5-6-21)17(23)18-12-9-16(22)20(11-12)13-3-4-14-15(10-13)25-8-7-24-14/h3-4,10,12,21H,2,5-9,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQMLBKOWXOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2922555.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2922564.png)


![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)
![4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2922574.png)
